molecular formula C21H20FNO4 B2746244 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2384509-24-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2746244
CAS RN: 2384509-24-2
M. Wt: 369.392
InChI Key: HNKMJQYPMMPZRR-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid, also known as Fmoc-Fmp-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and other areas of research.

Scientific Research Applications

Organic Synthesis and Protection Strategies

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of fluorene, is extensively used to protect hydroxy-groups during synthesis, allowing for selective deprotection under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). This strategy is pivotal in the synthesis of complex organic molecules, including peptides and nucleotides.

Materials Science and Polymer Chemistry

The compound's fluorene derivatives have been utilized in synthesizing new aromatic polyamides with remarkable solubility and thermal stability. These polyamides are potential candidates for creating flexible, durable films and coatings, highlighting the material's utility in advanced materials science (Hsiao, Yang, & Lin, 1999).

Bioorganic Chemistry and Solid-Phase Synthesis

Fmoc chemistry is a cornerstone in solid-phase peptide synthesis, offering an orthogonal strategy to peptide bond formation. This approach has facilitated the synthesis of biologically active peptides and small proteins under conditions that preserve the integrity of sensitive amino acid residues (Fields & Noble, 2009).

Environmental Science and Microbial Degradation

Research on microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) has identified fluorene derivatives as intermediates, revealing insights into microbial catabolism and potential bioremediation strategies for PAH-contaminated environments (Kelley, Freeman, Evans, & Cerniglia, 1993).

Photophysical Properties and Sensing Applications

The compound's derivatives have been explored for their photophysical properties, including as components in fluorescent pH sensors and chemosensors for detecting metallic ions, demonstrating their versatility in sensing and imaging applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKMJQYPMMPZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

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